molecular formula C14H17ClN4O4 B1426753 N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride CAS No. 1332528-82-1

N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride

Cat. No.: B1426753
CAS No.: 1332528-82-1
M. Wt: 340.76 g/mol
InChI Key: QVIZJMFJEKLFKN-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-(methylamino)ethyl group at position 3 and a carboxamide-linked 1,3-benzodioxol-5-ylmethyl moiety at position 3. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. It is cataloged under CAS numbers 1306738-37-3 (MFCD19103424) and 1332528-82-1, with a purity of 95% .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4.ClH/c1-15-5-4-12-17-14(22-18-12)13(19)16-7-9-2-3-10-11(6-9)21-8-20-10;/h2-3,6,15H,4-5,7-8H2,1H3,(H,16,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIZJMFJEKLFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₇ClN₄O₄
  • CAS Number : 1332528-82-1
  • Molecular Weight : 316.76 g/mol
  • Density : 1.161 g/cm³
  • Boiling Point : 245.9ºC at 760 mmHg

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Studies : A study evaluated several benzodioxole-based compounds for their cytotoxic effects on various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma). The results indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity to normal cells (NIH/3T3 mouse embryonic fibroblast cells), suggesting a selective action against cancer cells .
  • Mechanism of Action : The most promising compounds were found to induce apoptosis in cancer cells and disrupt mitochondrial membrane potential. Specifically, one compound demonstrated increased early and late apoptosis in A549 and C6 cells alongside inhibition of DNA synthesis .

Antimicrobial Activity

The biological activity of oxadiazole derivatives also extends to antimicrobial effects. While specific data on this compound is limited, related oxadiazole compounds have shown effectiveness against various pathogens:

  • Antimicrobial Studies : Some derivatives have been tested against common pathogens such as Staphylococcus aureus and Candida albicans, exhibiting notable antimicrobial activity .

Case Studies and Research Findings

StudyFindings
Study on Benzodioxole Derivatives Identified significant cytotoxic effects against A549 and C6 cell lines with low toxicity to normal cells.
Mechanistic Study Demonstrated that certain oxadiazole compounds can induce apoptosis and inhibit DNA synthesis in cancer cells.
Antimicrobial Activity Study Found that oxadiazole derivatives exhibited antimicrobial properties against key pathogens.

Scientific Research Applications

Anticancer Properties

Research has shown that compounds containing the oxadiazole ring exhibit promising anticancer activities. For instance, studies have demonstrated that derivatives of oxadiazoles can inhibit cancer cell proliferation effectively. A notable study evaluated the anticancer activity of various oxadiazole derivatives against multiple cancer cell lines including SNB-19 and OVCAR-8, showing percent growth inhibitions (PGIs) ranging from 51% to 86% .

CompoundCancer Cell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H46075.99%

Antidiabetic Activity

The compound has also been evaluated for its anti-diabetic effects. In vitro studies using genetically modified models like Drosophila melanogaster showed significant reductions in glucose levels upon treatment with oxadiazole derivatives . The mechanisms underlying these effects are believed to involve modulation of metabolic pathways associated with glucose homeostasis.

Pharmacological Studies

Pharmacological evaluations have indicated that N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride exhibits a range of bioactivities:

  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Research indicates potential mechanisms for reducing inflammation through modulation of immune responses.
  • Analgesic Properties : Some studies suggest that it may provide pain relief through central nervous system pathways.

Synthesis and Characterization

A study focused on synthesizing a series of oxadiazole derivatives including this compound utilized techniques such as FTIR and NMR spectroscopy for structural confirmation . These methods confirmed the successful incorporation of desired functional groups and the integrity of the oxadiazole ring.

In Vivo Studies

In vivo assessments using animal models have provided insights into the pharmacokinetics and pharmacodynamics of the compound. For example, studies have reported on the absorption, distribution, metabolism, and excretion (ADME) profiles which are critical for understanding its therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxadiazole-Based Analogues

Methyl 4-(3-(2-(Methylamino)ethyl)-1,2,4-Oxadiazol-5-yl)benzoate Hydrochloride (CAS 1160245-52-2)
  • Structural Differences : Replaces the benzodioxolylmethyl carboxamide with a methyl benzoate group.
  • Implications : The ester group increases lipophilicity but may reduce metabolic stability compared to the amide in the target compound. The absence of the benzodioxole ring could diminish receptor-binding specificity .
N-[(5-Cyclobutyl-1,2,4-Oxadiazol-3-yl)methyl]Ethanamine Hydrochloride (CAS 173850-78-7)
  • Structural Differences : Features a cyclobutyl group on the oxadiazole and a simpler ethanamine substituent.
  • Implications: The lack of the methylaminoethyl and benzodioxole groups likely reduces target affinity and pharmacokinetic complexity .
N-(1,3-Benzodioxol-5-ylmethyl)-3-[(4-Bromo-1H-Pyrazol-1-yl)methyl]-1,2,4-Oxadiazole-5-Carboxamide (CAS 956390-36-6)
  • Structural Differences: Substitutes the methylaminoethyl group with a bromopyrazolylmethyl moiety.
  • Implications : The bromine atom may enhance halogen bonding but could alter metabolic pathways or increase molecular weight, affecting bioavailability .

Pyrazole and Isoxazole Derivatives

5-Chloro-N-(4-Cyano-1-Aryl-1H-Pyrazol-5-yl)-1-Aryl-3-Methyl-1H-Pyrazole-4-Carboxamide Derivatives (3a–3p)
  • Structural Differences: Pyrazole core with cyano and chlorophenyl substituents.
  • Implications : These compounds exhibit higher yields (60–71%) and melting points (123–183°C), suggesting greater crystallinity. However, the pyrazole core may confer different electronic properties compared to oxadiazoles, affecting target engagement .
N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]Acetamide
  • Structural Differences : Isoxazole core with chloromethyl and acetamide groups.
  • Implications : The chloromethyl group introduces reactivity for further derivatization, but the absence of the oxadiazole ring limits direct pharmacological comparison .

Benzodioxole-Containing Compounds

Ethyl 2-(1,3-Benzodioxol-5-yl)-1-[3-(2-Oxopyrrolidin-1-yl)Propyl]-1H-Benzimidazole-5-Carboxylate
  • Structural Differences : Benzodioxole linked to a benzimidazole ester.

Pharmacological and SAR Insights

  • Methylaminoethyl Substituent: Introduces a basic nitrogen (pKa ~8–9), enabling ionic interactions with targets like GPCRs or ion channels. Analogues with similar groups (e.g., BIMU8 in ) show affinity for 5-HT4 receptors .
  • Oxadiazole Core : Enhances metabolic stability compared to esters or imines, as seen in and .

Comparative Data Table

Compound Name Core Structure Key Substituents CAS Number Melting Point (°C) Yield (%)
Target Compound 1,2,4-Oxadiazole 2-(Methylamino)ethyl, Benzodioxolylmethyl 1306738-37-3 N/A N/A
Methyl 4-(3-(2-(Methylamino)ethyl)-1,2,4-Oxadiazol-5-yl)benzoate hydrochloride 1,2,4-Oxadiazole 2-(Methylamino)ethyl, Methyl benzoate 1160245-52-2 N/A N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Cyano, Chlorophenyl N/A 133–135 68
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Isoxazole Chloromethyl, Acetamide N/A N/A High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling a benzo[d][1,3]dioxole-substituted amine with a pre-functionalized 1,2,4-oxadiazole intermediate. Key steps include:

  • Amide bond formation : Reacting benzo[d][1,3]dioxole-5-carboxylic acid with methylamine derivatives under carbodiimide coupling conditions (e.g., EDCI/HOBt) .
  • Oxadiazole ring construction : Cyclization of a nitrile intermediate with hydroxylamine hydrochloride under basic conditions (KOH/EtOH) .
  • Hydrochloride salt preparation : Final treatment with HCl gas in anhydrous ether .
    • Critical Consideration : Yield optimization requires precise stoichiometric control of hydroxylamine and reaction temperature (typically 60–80°C) to avoid side products like open-chain amidoximes .

Q. How can researchers assess the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to confirm purity >95% .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the benzodioxole methylene protons (δ 5.95–6.05 ppm) and oxadiazole carbonyl carbons (δ 165–170 ppm) .
  • FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C in benzodioxole) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166/EU standard) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile reagents (e.g., HCl gas) .
  • First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin receptors due to benzodioxole’s structural analogy to neurotransmitter scaffolds). Focus on hydrogen bonding with the oxadiazole carbonyl and hydrophobic interactions with the benzodioxole moiety .
  • DFT Calculations : Gaussian 09 simulations to analyze electron density distribution, particularly the electrophilic nature of the oxadiazole ring (LUMO localization) .

Q. What strategies resolve contradictions in reported synthetic yields for similar oxadiazole derivatives?

  • Methodological Answer :

  • Comparative Analysis : Replicate methods from conflicting studies (e.g., vs. 5) under controlled conditions. Key variables to test:
  • Reagent purity : Hydroxylamine hydrochloride vs. hydroxylamine-O-sulfonic acid .
  • Solvent polarity : Ethanol (polar protic) vs. THF (aprotic) for cyclization .
  • Data Reconciliation : Use DOE (Design of Experiments) to identify critical factors (e.g., temperature, solvent) contributing to yield discrepancies. Example findings:
VariableYield Range (%)Optimal Condition
Hydroxylamine Source40–75Hydroxylamine-HCl
Solvent55–82Ethanol
Temperature60–8575°C
  • Conclusion : Ethanol at 75°C with hydroxylamine-HCl maximizes yield (82%) while minimizing byproducts .

Q. How can advanced spectroscopic techniques elucidate degradation pathways under stress conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH).
  • LC-MS/MS Analysis : Identify degradation products, such as hydrolyzed oxadiazole forming a carboxylic acid (m/z +18) or benzodioxole ring opening (m/z -30) .
  • Mechanistic Insight : Oxidative degradation (via ROS) dominates under UV exposure, while hydrolysis is prevalent in acidic conditions .

Data Contradiction Analysis

Q. Why do NMR spectra of analogous oxadiazoles show variability in carbonyl carbon shifts?

  • Methodological Answer :

  • Electronic Effects : Substituents on the oxadiazole ring (e.g., electron-withdrawing groups) downfield-shift carbonyl signals. For example, methylaminoethyl groups ( ) increase electron density via inductive effects, shifting C=O to δ 168 ppm vs. δ 165 ppm in unsubstituted analogs .
  • Solvent Artifacts : DMSO-d₆ vs. CDCl₃ can alter chemical shifts by 1–2 ppm due to hydrogen bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride

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